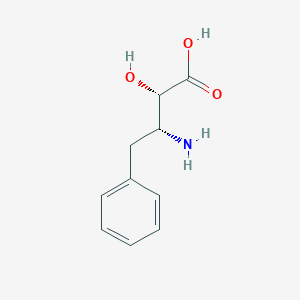

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Vue d'ensemble

Description

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as a building block in the synthesis of various bioactive molecules and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid can be achieved through several enantioselective methods. One common approach involves the use of chiral catalysts to introduce the amino and hydroxy groups in a stereoselective manner. For example, the enantioselective introduction of amino and hydroxy groups to olefinic acids can be achieved through asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method involves the use of β-lactams, which are synthesized through a Staudinger reaction between ketene and imine, followed by hydrolysis to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to improved reaction rates and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired stereochemistry and product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and natural products.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.

Mécanisme D'action

The mechanism of action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it can act as an inhibitor of enzymes such as angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure . The compound’s stereochemistry is crucial for its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar stereochemistry, used in the study of excitatory amino acid transporters.

(2S,3R)-α-hydroxy-β-aminodecanoic acid: A non-proteinogenic amino acid found in natural products like microginin, used as an antihypertensive agent.

Uniqueness

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral building block and its applications in various fields highlight its importance in scientific research and industry.

Activité Biologique

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, commonly referred to as AHPA, is a non-canonical amino acid that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

AHPA is characterized by its unique stereochemistry and functional groups, which include an amino group (-NH2), a hydroxyl group (-OH), and a phenyl group (C6H5) attached to a butyric acid backbone. The specific configuration at the second and third carbon atoms (2S,3R) is crucial for its biological interactions and activity.

Biological Activities

AHPA exhibits several notable biological activities:

- Enkephalinase Inhibition : AHPA derivatives have been shown to inhibit enkephalinases, enzymes responsible for degrading enkephalins, which are natural pain-relieving peptides. This inhibition allows enkephalins to remain active longer, potentially enhancing their analgesic effects .

- Neuroprotective Effects : Research indicates that AHPA may possess neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could influence mood and cognitive functions.

- Antioxidant Activity : AHPA demonstrates antioxidant properties that help protect cells from oxidative stress, contributing to its neuroprotective effects.

The mechanism by which AHPA exerts its biological effects primarily involves its interaction with neurotransmitter systems and the modulation of pain pathways. Specifically, studies have highlighted the role of AHPA in enhancing the antinociceptive effects of met-enkephalin through enkephalinase inhibition. This interaction occurs in key brain regions associated with pain control, such as the periaqueductal gray matter and the medulla oblongata .

Case Studies

- Enkephalinase Inhibition Study :

-

Neuroprotective Properties :

- In vitro studies demonstrated that AHPA could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.

- Antioxidant Activity Assessment :

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of AHPA compared to related compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| L-Tyrosine | Hydroxylated phenolic amino acid | Precursor to neurotransmitters like dopamine |

| 4-Hydroxyphenylpyruvic Acid | Hydroxylated phenyl butyrate | Involved in metabolic pathways related to phenylalanine |

| β-Alanine | Simple amino acid structure | Primarily acts as a neurotransmitter modulator |

| This compound | Contains both hydroxyl and amino groups | Multifaceted interactions due to unique stereochemistry |

Propriétés

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974964 | |

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59554-14-2 | |

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.